1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
CAS No.: 2416229-72-4
Cat. No.: VC4221424
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416229-72-4 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.73 |
| IUPAC Name | 1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H |
| Standard InChI Key | FDIOXRJXPSHRAB-UHFFFAOYSA-N |
| SMILES | COC1CC(C12CCNCC2)OC.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s structure features a seven-membered azaspiro ring system fused to a three-membered nonane moiety, with methoxy groups at the 1- and 3-positions. The spirocyclic architecture imposes significant ring strain, which influences both its chemical reactivity and conformational flexibility. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.73 g/mol |
| IUPAC Name | 1,3-dimethoxy-7-azaspiro[3.5]nonane; hydrochloride |
| SMILES | COC1CC(C12CCNCC2)OC.Cl |
| InChI Key | FDIOXRJXPSHRAB-UHFFFAOYSA-N |
The spirocyclic core’s rigidity has been shown to improve binding affinity to biological targets compared to linear analogs, a property leveraged in drug design .
Synthesis and Chemical Reactivity
Synthesis of 1,3-dimethoxy-7-azaspiro[3.5]nonane hydrochloride typically involves multi-step sequences starting from bicyclic precursors. While detailed protocols are proprietary, general steps include:
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Ring-Closing Reactions: Formation of the spirocyclic framework via intramolecular cyclization, often catalyzed by transition metals or acids.
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Methoxy Group Introduction: Etherification using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, improving stability and solubility.
The methoxy groups participate in hydrogen bonding and π-π interactions, critical for interactions with enzymatic active sites . The compound’s reactivity is further modulated by the electron-donating effects of the methoxy substituents, which stabilize intermediate carbocations during nucleophilic substitutions.
Applications in Drug Development
The compound’s spirocyclic scaffold serves as a privileged structure in medicinal chemistry. Applications include:
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Lead Optimization: Modifications at the 7-position (e.g., cyclohexylmethyl or oxan-3-ylmethyl substituents) enhance target selectivity .
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Prodrug Synthesis: Hydrolysis of the methoxy groups under physiological conditions enables controlled release of active metabolites.
A comparative analysis of analogs reveals structure-activity relationships (SAR):
Future Directions and Challenges
Current research gaps include the need for comprehensive pharmacokinetic profiles and in vivo efficacy studies. Advances in asymmetric synthesis could yield enantiopure forms with improved therapeutic indices . Furthermore, computational modeling of spirocyclic interactions with mAChR subtypes may accelerate analog design .
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